molecular formula C7H13N3 B13931672 5-methyl-1H-imidazole-2-propanamine

5-methyl-1H-imidazole-2-propanamine

Cat. No.: B13931672
M. Wt: 139.20 g/mol
InChI Key: GJQMYAJNDMSOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-imidazole-2-propanamine: is a heterocyclic organic compound that features an imidazole ring with a methyl group at the 5-position and a propanamine group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Condensation of Aldehydes with Amines: Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization.

Industrial Production Methods: Industrial production often involves multi-component reactions that are catalyzed by metals such as nickel or copper. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: TBHP, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, copper, and other transition metals.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism by which 5-methyl-1H-imidazole-2-propanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: 5-methyl-1H-imidazole-2-propanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

GJQMYAJNDMSOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.